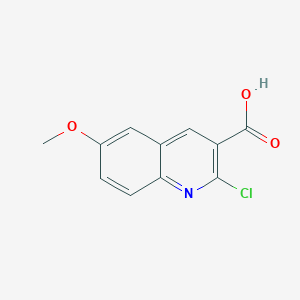

2-Chloro-6-methoxyquinoline-3-carboxylic acid

Description

2-Chloro-6-methoxyquinoline-3-carboxylic acid is a quinoline derivative characterized by a chlorine atom at position 2, a methoxy group at position 6, and a carboxylic acid moiety at position 3 of the quinoline ring. Its molecular formula is C₁₁H₈ClNO₃, with a molecular weight of 237.64 g/mol (CAS: 137612-85-2) . This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as a precursor for developing kinase inhibitors and other biologically active molecules .

Propriétés

IUPAC Name |

2-chloro-6-methoxyquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-7-2-3-9-6(4-7)5-8(11(14)15)10(12)13-9/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOJSCBYMLQIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxyquinoline-3-carboxylic acid typically involves the chlorination of 6-methoxyquinoline followed by carboxylation One common method includes the reaction of 6-methoxyquinoline with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the second position

Industrial Production Methods

In industrial settings, the production of 2-Chloro-6-methoxyquinoline-3-carboxylic acid may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-6-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form a quinone derivative.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of 2-amino-6-methoxyquinoline-3-carboxylic acid.

Oxidation: Formation of 2-chloro-6-methoxyquinoline-3,4-dione.

Reduction: Formation of 2-chloro-6-methoxyquinoline-3-methanol.

Applications De Recherche Scientifique

2-Chloro-6-methoxyquinoline-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.

Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-Chloro-6-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methoxy groups enhance its binding affinity and specificity towards these targets. The carboxylic acid group plays a crucial role in forming hydrogen bonds with active sites, thereby modulating the activity of the target molecules.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Quinoline derivatives with halogen, methoxy, and carboxylic acid substituents exhibit distinct physicochemical and biological properties depending on substituent positions. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Position Effects: Chlorine vs. Methyl Groups: The presence of chlorine at position 2 (vs. methyl at position 2 in 6-chloro-2-methylquinoline-3-carboxylic acid) increases molecular weight and may enhance electrophilic reactivity, influencing binding affinity in kinase inhibitors . Methoxy Group Position: Shifting the methoxy group from position 6 (2-chloro-6-methoxy) to position 8 (8-methoxy-3-methyl) reduces molecular weight and alters solubility due to steric and electronic effects .

Functional Group Variations: Carboxylic Acid Position: Carboxylic acid at position 3 (2-chloro-6-methoxy) vs. Hydroxy Substitution: 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid exhibits chelation properties, unlike its non-hydroxylated counterparts .

Biological Relevance: Compounds with furyl substituents (e.g., 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid) demonstrate enhanced antimicrobial activity compared to alkyl-substituted derivatives, likely due to increased π-π stacking interactions .

Activité Biologique

2-Chloro-6-methoxyquinoline-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by a chlorine atom at the 2-position, a methoxy group at the 6-position, and a carboxylic acid functional group at the 3-position of the quinoline ring. These structural features are believed to influence its biological activity, making it a candidate for various therapeutic applications.

The molecular formula of 2-Chloro-6-methoxyquinoline-3-carboxylic acid is C₁₁H₈ClNO₂, with a molecular weight of approximately 221.64 g/mol. The presence of both electron-withdrawing and electron-donating groups in its structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies indicate that 2-Chloro-6-methoxyquinoline-3-carboxylic acid exhibits antimicrobial properties. Research has shown that quinoline derivatives can inhibit the growth of various bacterial strains. For instance, compounds structurally similar to this compound have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that 2-Chloro-6-methoxyquinoline-3-carboxylic acid may possess similar capabilities .

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has been documented in several studies. The compound is hypothesized to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity makes it a candidate for further investigation in conditions characterized by chronic inflammation.

P-glycoprotein Inhibition

Recent research has focused on the role of quinoline derivatives as P-glycoprotein (P-gp) inhibitors. P-gp is known to play a significant role in drug resistance in cancer therapy. In vitro studies have indicated that certain quinoline derivatives can inhibit P-gp-mediated drug efflux, thereby enhancing the efficacy of chemotherapeutic agents . Although specific data on 2-Chloro-6-methoxyquinoline-3-carboxylic acid's P-gp inhibition is limited, its structural similarity to other effective inhibitors suggests potential activity.

Structure-Activity Relationship (SAR)

The biological activity of 2-Chloro-6-methoxyquinoline-3-carboxylic acid can be influenced by its structural components. A comparative analysis with related compounds highlights how variations in substitution patterns affect biological efficacy:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-6-methoxyquinoline-3-carboxylic acid | Chlorine at position 2; methoxy group at position 6; carboxyl group at position 3 | Potential antimicrobial and anti-inflammatory |

| 6-Methoxy-2-methylquinoline-3-carboxylic acid | Methyl group instead of chlorine | Anticancer properties observed |

| 8-Hydroxyquinoline | Hydroxy group instead of carboxylic | Known for chelation properties |

This table illustrates how modifications in the chemical structure can lead to diverse biological activities, emphasizing the importance of SAR studies in drug design.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating various quinoline derivatives found that certain analogs exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study suggested that the presence of halogen substituents enhanced antimicrobial potency.

- P-glycoprotein Inhibition : Research on related compounds indicated that modifications at specific positions on the quinoline ring could enhance P-gp inhibition significantly. For example, compounds with hydroxyl groups showed increased efficacy compared to those without .

- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory effects of quinolines revealed that these compounds could reduce levels of TNF-alpha and IL-6 in vitro, indicating their potential for treating inflammatory diseases.

Q & A

Q. How can HPLC methods be tailored for quantifying trace impurities in this compound?

- Methodological Answer : Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (water:acetonitrile, 0.1% TFA). Set detection at 254 nm and validate linearity (R² >0.999) for impurities <0.1%. Spike samples with known degradation products (e.g., 6-hydroxyquinoline derivative) to confirm resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.